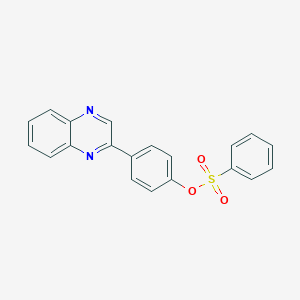
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE is a chemical compound with the molecular formula C21H30N2O3 and a molecular weight of 358.4745 g/mol . This compound is known for its unique structure, which includes a cyclododecylidenehydrazino group attached to a benzoate moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE typically involves the reaction of 4-aminobenzoic acid with cyclododecanone to form an intermediate, which is then reacted with methyl chloroformate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The cyclododecylidenehydrazino group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE can be compared with other similar compounds, such as:
Methyl 4-[(2-cyclododecylidenehydrazino)carbonyl]phenylacetate: This compound has a similar structure but with a phenylacetate moiety instead of a benzoate moiety.
Methyl 4-[(2-cyclododecylidenehydrazino)carbonyl]benzamide: This compound features a benzamide group instead of a benzoate group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C21H30N2O3 |
|---|---|
Peso molecular |
358.5g/mol |
Nombre IUPAC |
methyl 4-[(cyclododecylideneamino)carbamoyl]benzoate |
InChI |
InChI=1S/C21H30N2O3/c1-26-21(25)18-15-13-17(14-16-18)20(24)23-22-19-11-9-7-5-3-2-4-6-8-10-12-19/h13-16H,2-12H2,1H3,(H,23,24) |
Clave InChI |
FOZPSTDGICDVSJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NN=C2CCCCCCCCCCC2 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)NN=C2CCCCCCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methoxy-4-{[(3-methoxybenzoyl)oxy]methyl}phenyl 3-methoxybenzoate](/img/structure/B390596.png)


![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B390604.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B390612.png)
![2-(3-bromophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390616.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390617.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390618.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B390619.png)
